1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol
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Overview
Description
1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core linked to a propanol group and a dimethylphenoxyethyl side chain, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Dimethylphenoxyethyl Group: The dimethylphenoxyethyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the benzimidazole core is replaced by the dimethylphenoxyethyl moiety.
Introduction of Propanol Group: The final step involves the addition of the propanol group, which can be achieved through various methods such as reduction of corresponding ketones or aldehydes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The propanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution Reagents: Halides, sulfonates, and other leaving groups in the presence of nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propanol group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzimidazole core.
Scientific Research Applications
1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. The dimethylphenoxyethyl side chain and propanol group may enhance the compound’s binding affinity and specificity. These interactions can lead to inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain biological contexts.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Benzimidazol-2-yl)ethyl)-2-(2,6-dimethylphenoxy)acetamide
- 2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone
Uniqueness
1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-4-18(23)20-21-16-10-5-6-11-17(16)22(20)12-13-24-19-14(2)8-7-9-15(19)3/h5-11,18,23H,4,12-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTOMMPJKVRDLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCOC3=C(C=CC=C3C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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